(R)-1-Cyclopentyl-3-methyl-piperazine
CAS No.: 1187928-40-0
Cat. No.: VC17176597
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187928-40-0 |
|---|---|
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | (3R)-1-cyclopentyl-3-methylpiperazine |
| Standard InChI | InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1 |
| Standard InChI Key | KKCYKTHTNCFGJN-SECBINFHSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)C2CCCC2 |
| Canonical SMILES | CC1CN(CCN1)C2CCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (R)-1-cyclopentyl-3-methyl-piperazine, reflects its bicyclic structure: a six-membered piperazine ring with a cyclopentyl group () attached to the first nitrogen atom and a methyl group () at the third carbon. The (R)-configuration at the methyl-bearing carbon introduces chirality, critical for enantioselective interactions with biological targets .
Stereochemical Considerations
Chirality arises from the asymmetric carbon at position 3, where the methyl group adopts an (R)-configuration. This spatial arrangement impacts binding affinity to receptors, as demonstrated in studies of analogous piperazine derivatives . For instance, enantiomers of similar compounds exhibit divergent pharmacological profiles, with the (R)-form often showing enhanced selectivity .
Computational Descriptors
-
InChI Key: Computed descriptors for analogous piperazines highlight the influence of substituents on electronic properties . For example, the InChIKey
RZEZXTMPKZZSME-BFHBGLAWSA-N(from a related cyclopentane derivative) underscores the role of stereochemistry in molecular recognition.
Physicochemical Profile
The compound’s lipophilicity, determined by its cyclopentyl and methyl groups, enhances membrane permeability—a desirable trait for CNS-targeted therapeutics . Key properties include:
Synthesis and Optimization
Synthetic Routes
The synthesis of (R)-1-cyclopentyl-3-methyl-piperazine typically involves sequential alkylation of piperazine precursors. A representative pathway, adapted from methods for analogous piperazines , proceeds as follows:
-
Cyclopentylation: Piperazine reacts with cyclopentyl bromide in anhydrous dimethylformamide (DMF) at 65°C, yielding 1-cyclopentyl-piperazine.
-
Methylation: The intermediate undergoes selective methylation at the third position using methyl iodide in tetrahydrofuran (THF), facilitated by a chiral catalyst to enforce the (R)-configuration.
-
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the enantiomerically pure product .
Reaction Conditions
Yield and Scalability
Optimized procedures report yields of 70–85%, with scalability demonstrated at the kilogram scale in patent literature . Impurities, such as dialkylated byproducts, are minimized via controlled stoichiometry (1:1 molar ratio of piperazine to alkylating agent) .
Biological Activity and Mechanism of Action
Receptor Interactions
(R)-1-Cyclopentyl-3-methyl-piperazine exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, as inferred from structurally related piperazines . For example:
-
5-HT Modulation: The cyclopentyl group enhances hydrophobic interactions with receptor pockets, while the methyl group stabilizes binding via van der Waals forces .
-
D Partial Agonism: Preclinical models suggest antipsychotic potential, akin to aripiprazole derivatives .
Pharmacokinetic Properties
-
Metabolic Stability: Microsomal assays indicate a half-life () of ~2.5 hours in human liver microsomes, with primary metabolites resulting from cytochrome P450 3A4-mediated oxidation .
-
Blood-Brain Barrier Penetration: High logP values correlate with efficient CNS uptake, as confirmed in rodent studies .
Applications in Drug Development
CNS Disorders
The compound’s dual receptor activity positions it as a candidate for:
-
Schizophrenia: D modulation addresses positive symptoms, while 5-HT engagement mitigates cognitive deficits .
-
Anxiety Disorders: 5-HT partial agonism demonstrates anxiolytic effects in murine models .
Comparative Analysis with Related Compounds
Recent Advances and Future Directions
Prodrug Development
S-Methyl and S-acetyl prodrugs of the thioamide analogs show enhanced metabolic stability and oral bioavailability in preclinical trials . Similar strategies could be applied to (R)-1-cyclopentyl-3-methyl-piperazine to improve pharmacokinetics.
Targeted Delivery
Nanoparticle formulations, such as lipid-based carriers, are being explored to enhance brain delivery while minimizing peripheral side effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume